molecular formula C18H32O16 B1581827 Isomaltotriose CAS No. 3371-50-4

Isomaltotriose

Cat. No. B1581827
CAS RN: 3371-50-4
M. Wt: 504.4 g/mol
InChI Key: FZWBNHMXJMCXLU-PPSBPDGWSA-N
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Description

Isomaltotriose is a sugar derived from enzymic hydrolyzates of the dextran from Leuconostoc mesenteroides NRRL B-512 . It is produced by the Gram-negative bacterium Azotobacter chroococcum NCIMB 8003, which employs a new glycoside hydrolase family 70 4,6-α-glucanotransferase enzyme (GtfD) to synthesize a reuteran-like polymer from maltodextrins and starch .


Synthesis Analysis

This compound can be efficiently produced from starch using a combination of enzymes. The combination of 1,4-α-glucan 6-α-glucosyltransferase from Bacillus globisporus N75 and isopullulanase from Aspergillus brasiliensis ATCC 9642 leads to the efficient synthesis of isomaltose . Furthermore, isomaltooligosaccharides could be synthesized from starch by combining 1,4-α-glucan 6-α-glucosyltransferase from Paenibacillus sp. PP710 and isopullulanase .


Molecular Structure Analysis

The molecular formula of this compound is C18H32O16 . It has an average mass of 504.437 Da and a mono-isotopic mass of 504.169037 Da . This compound is a glucose oligomer with α-D-(1,6)-linkages, including isomaltose, panose, this compound, isomaltotetraose, isomaltopentaose, nigerose, kojibiose, and higher branched oligosaccharides .


Chemical Reactions Analysis

In the initial stages of this compound production, the ring-opening reactions of γ-cyclodextrin, 6-O-glucosyl-β-cyclodextrin, 6-O-maltosyl-β-cyclodextrin and the debranching reactions of 6-O-maltooctaosyl-β-cyclodextrin are catalyzed . In the subsequent reactions, a series of maltooligosaccharides are produced .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.8±0.1 g/cm3, a boiling point of 952.8±65.0 °C at 760 mmHg, and a flash point of 327.7±27.8 °C . It has 16 H bond acceptors, 11 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Production and Synthesis

  • Production of Isomalto-Oligosaccharides: Research on the synthesis of isomalto-oligosaccharides (IMOs) by transglycosylation using cell-bound α-glucosidase from Microbacterium sp. showed effective production of a mixture including isomaltotriose (Ojha, Mishra, & Chand, 2015).
  • Transglucosidase Reactions: The role of transglucosidase from Aspergillus niger in producing IMOs such as this compound was characterized. This involved studying the enzyme's reaction mode, revealing its ability to hydrolyze and synthesize various IMOs (Ahn, Hong, Park, & Seo, 1996).

Biochemical Properties and Applications

  • Isomalto-Dextranase Studies: Investigations into isomalto-dextranase from Arthrobacter globiformis T6 revealed its capability to split α-1, 6-glucosidic linkages in this compound and its potential applications in enzymology (Takayanagi, Kimura, Matsui, Okada, & Chiba, 2001).
  • Enzymatic Synthesis and Functional Properties: A study focused on enzymatic synthesis of IMOs, including this compound, from sucrose using specific enzymes. It provided insights into the reaction dynamics and potential applications in food and biotechnology (Kubik, Galas, Sikora, & Hiler, 2000).

Health and Nutrition

  • In vitro Digestibility: The digestibility of commercial and experimental isomalto-oligosaccharides, including this compound, was assessed in vitro. The study explored how these oligosaccharides are broken down and their implications for dietary fiber content (Hu, Winter, & Gänzle, 2020).

Analytical Techniques and Measurement

  • Sugars in Chinese Rice Wine: Research on the rapid analysis of oligosaccharides, including this compound, in Chinese rice wine employed Fourier transform near-infrared (FT-NIR) spectroscopy. This study emphasized the technique's screening capability and potential for quality determination in the food industry (Niu, Shen, Yu, Yan, Xu, Yu, & Ying, 2008).

Future Directions

The development of efficient methods for producing isomaltose and isomaltooligosaccharides will accelerate the industrial production of these substances . The use of isomaltotriose in research, biochemical enzyme assays, and in vitro diagnostic analysis is expected to continue .

Biochemical Analysis

Biochemical Properties

Isomaltotriose interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is α-glucosidase . The nature of these interactions involves the enzymatic conversion of maltose into this compound .

Cellular Effects

As a potential prebiotic, it is expected to beneficially affect the host by selectively stimulating the growth and/or activity of certain bacteria in the colon .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with α-glucosidase. This enzyme catalyzes the conversion of maltose into this compound

Temporal Effects in Laboratory Settings

It has been observed that the yield of this compound can be significantly improved in a fed-batch process compared to a batch setup .

Metabolic Pathways

This compound is involved in metabolic pathways related to the enzymatic conversion of maltose. It interacts with the enzyme α-glucosidase in this process

properties

IUPAC Name

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(20)11(24)14(27)17(33-4)31-3-6-9(22)12(25)15(28)18(34-6)30-2-5-8(21)10(23)13(26)16(29)32-5/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11+,12+,13-,14-,15-,16?,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJQEBRMDXPWNX-FYHZSNTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H](C(O3)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3371-50-4
Record name O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the molecular formula and weight of isomaltotriose?

A1: this compound has the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.

Q2: Are there specific structural features of this compound that dictate its interaction with enzymes?

A3: Yes, the α-(1→6) glycosidic linkages in this compound are crucial for its recognition and binding to enzymes like oligo-1,6-glucosidases. Research on Bifidobacterium breve UCC2003 α-glucosidases (Agl1 and Agl2) showed that these enzymes exhibited hydrolytic activity towards this compound and other α-(1→6) linked oligosaccharides. []

Q3: What are the main applications of this compound?

A4: this compound is primarily known for its potential as a prebiotic. Studies have shown that this compound can be produced from Thai rice through fungal fermentation using Aspergillus oryzae. [] This suggests its potential application in functional foods and beverages.

Q4: Can this compound be produced enzymatically? What are the advantages?

A5: Yes, enzymatic production of this compound offers several benefits over traditional chemical methods, including higher purity and milder reaction conditions. A study demonstrated the production of high-purity isomalto-oligosaccharides syrup, containing isomaltose, panose, and this compound, using a combination of transglucosidase and yeast fermentation. []

Q5: How does the production of this compound from starch compare to other oligosaccharides?

A6: Research indicates that the kinetics and equilibria of this compound formation from D-glucose using Aspergillus niger glucoamylases are different compared to other oligosaccharides like maltose, kojibiose, and nigerose. [] This highlights the unique enzymatic pathways involved in this compound synthesis.

Q6: How does this compound behave in a solid matrix?

A7: Studies using dielectric spectroscopy and solid-state nuclear magnetic resonance have investigated the molecular mobility of freeze-dried this compound below its glass transition temperature. [] This research is crucial for understanding the stability and behavior of this compound in solid formulations, particularly in pharmaceutical applications.

Q7: What analytical methods are used to quantify this compound?

A9: High-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD) is commonly used for the quantification of this compound and other oligosaccharides in various matrices, including Chinese rice wine and barley during malting. [, ]

Q8: Can mass spectrometry be used to analyze this compound?

A10: Yes, mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), in both positive and negative ion modes, have been used to analyze dextran samples, including this compound. [] These techniques offer valuable insights into the structural characteristics and fragmentation patterns of this compound.

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